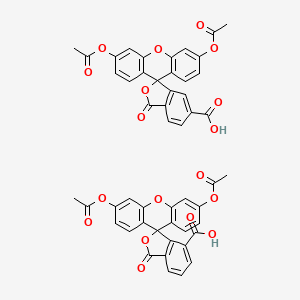
5(6)-Carboxyfluorescein diacetate
Vue d'ensemble
Description
Cell-permeable, amine-reactive green fluorophore. Covalently labels intracellular proteins, peptides and nucleic acids. 5-CFDA and 6-CFDA isomer mixture. 5-CFDA N-succinimidyl ester precursor.
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy. It has relatively slow cellular efflux with a half-life of ~94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm.
Mécanisme D'action
Target of Action:
CFDA primarily targets the xylem in plants. The xylem is a vascular tissue responsible for transporting water, minerals, and other substances from the roots to the above-ground parts of the plant. Specifically, CFDA allows researchers to observe xylem transport in live cells, providing insights into how water and solutes move within the plant .
Mode of Action:
The interaction of CFDA with its target involves labeling the xylem tissue. Researchers introduce CFDA into the plant stem segments, where it diffuses into the xylem. CFDA is then transported between the xylem and parenchyma cells. Notably, the material transport occurs through the symplastic pathway, indicating movement through plasmodesmata—the channels connecting adjacent plant cells .
Pharmacokinetics:
CFDA’s pharmacokinetic properties are relevant for its application. The most suitable method for labeling the xylem involves soaking isolated stem segments in a CFDA solution for 24 hours. The running speed of CFDA within the isolated stem is approximately 0.3 cm/h, consistent with in vivo transport rates. This information aids in understanding how CFDA behaves within the plant’s vascular system .
Action Environment:
Environmental factors significantly influence CFDA’s efficacy and stability. For instance, variations in temperature, humidity, and nutrient availability impact xylem transport rates. Researchers must consider these factors when interpreting CFDA-labeled xylem data.
Analyse Biochimique
Biochemical Properties
5-(6)-Carboxyfluorescein diacetate interacts with various enzymes and proteins within the cell. It is hydrolyzed by the esterase enzyme to produce a fluorescent product, CDF . This interaction is crucial for its function as a fluorescent probe.
Cellular Effects
5-(6)-Carboxyfluorescein diacetate has significant effects on various types of cells and cellular processes. It is used as a cell permeate probe to detect intracellular reactive oxygen species (ROS) . The anionic fluorescent dye, 5-(6)-Carboxyfluorescein diacetate, is suitable for studying Multi-Drug Resistance (MDR) by target cells .
Molecular Mechanism
The molecular mechanism of 5-(6)-Carboxyfluorescein diacetate involves its conversion into a fluorescent product upon hydrolysis by the esterase enzyme . This conversion allows it to be used as a fluorescent probe for detecting intracellular reactive oxygen species and studying Multi-Drug Resistance in cells .
Metabolic Pathways
5-(6)-Carboxyfluorescein diacetate is involved in certain metabolic pathways within the cell, particularly those involving the esterase enzyme
Propriétés
IUPAC Name |
3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGCNMDGRMQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657464 | |
| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
920.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124387-19-5 | |
| Record name | 3',6'-Bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid--3',6'-bis(acetyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-7-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: CFDA is a non-fluorescent, cell-permeable compound. Once inside viable cells, intracellular esterases cleave the acetate groups, converting CFDA into the fluorescent molecule carboxyfluorescein (CF) [, , , ]. This process leads to the accumulation of fluorescent CF within cells, allowing for the identification and quantification of viable cells using fluorescence microscopy or flow cytometry.
A:
- Spectroscopic Data: CFDA itself is non-fluorescent. After hydrolysis to CF, it exhibits excitation/emission maxima around 492/517 nm [, ].
ANone: CFDA is compatible with various biological systems and media used in cell culture. It is typically dissolved in DMSO for stock solutions. Its stability under different conditions can vary and is best determined empirically.
A: CFDA is not a catalyst. Its primary application is as a viability indicator, exploiting the activity of intracellular esterases [, ].
ANone: While specific studies on CFDA were not found in the provided research, computational chemistry techniques could potentially be employed to investigate its interactions with esterases or model its cellular uptake and distribution.
A: CFDA is susceptible to hydrolysis, especially in aqueous solutions. Storage as a dry powder or in anhydrous organic solvents like DMSO is recommended []. Formulation strategies might involve encapsulation techniques to enhance stability and control release.
ANone: While the provided research doesn't explicitly mention SHE regulations for CFDA, it's essential to handle all laboratory chemicals with care, following appropriate safety guidelines and disposal procedures.
ANone: The provided research focuses primarily on CFDA's application as a viability indicator and doesn't delve into detailed PK/PD studies. Its metabolism and excretion pathways may not be thoroughly characterized.
A: CFDA's efficacy as a viability indicator is primarily assessed in vitro using cell-based assays. Its fluorescence, after being cleaved by intracellular esterases, is measured using techniques like fluorescence microscopy [, , ], flow cytometry [, , , , ], and fluorescence ratio imaging microscopy (FRIM) []. This allows for the differentiation of viable and non-viable cells. While CFDA is not typically used for therapeutic purposes, its in vivo application for tracking transplanted cells is documented [, , , ].
ANone: The research provided primarily focuses on using CFDA as a tool for viability assessment and cell tracking. Extensive toxicological studies might not be available, highlighting the need for careful handling and adhering to standard laboratory safety protocols.
A: While not a drug itself, CFDA can be encapsulated within delivery systems like microcontainers for controlled release and potentially targeted delivery [].
A: CFDA's primary role lies in its use as a viability probe, particularly in contexts like assessing bacterial contamination [, ] or monitoring cell survival after transplantation [, ]. Research suggests its potential in evaluating the activity of drug efflux pumps, hinting at possible applications in studying multidrug resistance [, , , ].
A: CFDA, after conversion to CF, is primarily analyzed using fluorescence-based techniques. This includes:* Fluorescence Microscopy: Visualizing and quantifying CFDA-stained cells [, , ].* Flow Cytometry: Measuring CFDA fluorescence intensity and distribution within cell populations [, , , , ].* Fluorescence Ratio Imaging Microscopy (FRIM): Quantifying CFDA fluorescence at the single-cell level, often used to assess pH gradients [].
ANone: The environmental impact and degradation pathways of CFDA haven't been extensively studied in the provided research. Proper laboratory waste disposal procedures should be followed.
A: CFDA is typically dissolved in anhydrous organic solvents like DMSO for stock solutions due to its susceptibility to hydrolysis in aqueous solutions []. Its dissolution rate and solubility in various media can influence its application and effectiveness.
A: Validation of analytical methods, particularly for quantitative applications of CFDA, would involve standard procedures to assess accuracy, precision, specificity, linearity, and robustness of the chosen technique (e.g., flow cytometry) [, , , , ].
ANone: Ensuring the quality and consistency of CFDA as a research tool involves factors like controlling its synthesis process, storage conditions, and handling procedures.
ANone: The provided research doesn't offer information regarding CFDA's potential immunogenicity.
A: Research suggests that CFDA might interact with multidrug resistance-associated proteins (MRPs), acting as a substrate for these efflux pumps [, , ]. This interaction highlights CFDA's potential use in studying drug resistance mechanisms.
ANone: The research provided doesn't offer information on CFDA's potential to induce or inhibit drug-metabolizing enzymes.
A: CFDA demonstrates biocompatibility with various cell types, allowing for its use in viability assays and cell tracking studies [, , , , , ]. Its intracellular hydrolysis by esterases suggests a degree of biodegradability.
A: Several alternative fluorescent dyes are available for assessing cell viability, each with its own characteristics and limitations. Examples include propidium iodide, SYTO 9 [, ], and other cell-permeable dyes that indicate metabolic activity or membrane integrity. The choice of dye depends on the specific application and cell type being studied.
ANone: Key resources for research involving CFDA include:* Cell Culture Facilities: For maintaining and manipulating cell lines used in viability assays and other cellular studies.* Fluorescence Microscopy and Imaging Systems: For visualizing and quantifying CFDA-stained cells.* Flow Cytometry Equipment: For high-throughput analysis of CFDA fluorescence in cell populations.* Chemical Synthesis and Analysis Tools: For producing and characterizing CFDA and related compounds.
ANone: While the provided research doesn't delve into a detailed historical account, CFDA has been a valuable tool in biological research for several decades. Its initial applications likely focused on its ability to track cell division and proliferation due to the stable inheritance of CF by daughter cells. Over time, its utility as a viability indicator, particularly for bacterial cells, gained prominence.
A: CFDA finds applications across various disciplines, including:* Microbiology: Assessing bacterial viability, particularly in food safety and environmental monitoring [, ].* Cell Biology: Studying cell proliferation, viability, and death pathways.* Immunology: Tracking immune cell migration and interactions.* Transplantation Biology: Monitoring engraftment and survival of transplanted cells [, ].* Drug Discovery: Investigating drug efflux pump activity and potential mechanisms of drug resistance [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)
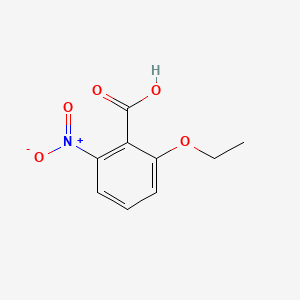
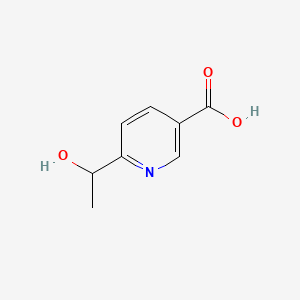


![[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate](/img/structure/B571180.png)
![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)
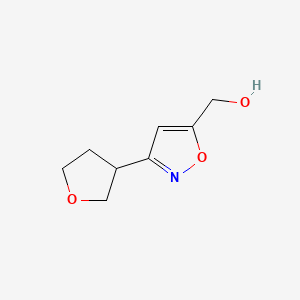

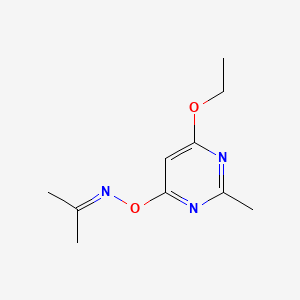
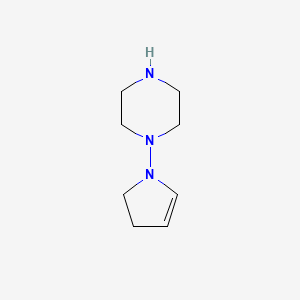
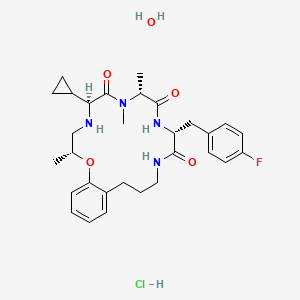
![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
